molecular formula C15H9F3N2O B1332580 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde CAS No. 477848-00-3

1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde

Cat. No.: B1332580
CAS No.: 477848-00-3
M. Wt: 290.24 g/mol
InChI Key: NXLKUMCXCXSPQE-UHFFFAOYSA-N
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Description

1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an indole structure with an aldehyde functional group

Biochemical Analysis

Biochemical Properties

1-[3-(Trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, influencing their activity and function. For instance, it can interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, modulating their activity and thereby affecting cellular redox balance . Additionally, this compound can form complexes with metal ions, which may further influence its biochemical interactions and properties.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Moreover, this compound can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain kinases, leading to changes in phosphorylation states and downstream signaling events . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of careful dosage optimization when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo biotransformation through oxidation and reduction reactions, leading to the formation of metabolites with distinct biochemical properties . Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Furthermore, it can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a pyridine derivative followed by the formation of the indole ring and subsequent introduction of the aldehyde group. The reaction conditions often require the use of strong bases, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry to enhance efficiency and safety. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde is unique due to its combination of a trifluoromethyl group, pyridine ring, and indole structure, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)12-5-3-7-19-14(12)20-8-10(9-21)11-4-1-2-6-13(11)20/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLKUMCXCXSPQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=CC=N3)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363179
Record name 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477848-00-3
Record name 1-[3-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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